Cas no 696638-78-5 (2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one)
![2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one structure](https://ja.kuujia.com/scimg/cas/696638-78-5x500.png)
2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one 化学的及び物理的性質
名前と識別子
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- 696638-78-5
- 2-((2-Fluorophenyl)amino)-7-hydroxythiazolo[4,5-b]pyridin-5(4H)-one
- AKOS004123086
- 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one
- EN300-37158264
-
- インチ: 1S/C12H8FN3O2S/c13-6-3-1-2-4-7(6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18)
- InChIKey: AAWHRZMZOOIQAI-UHFFFAOYSA-N
- SMILES: S1C(=NC2=C1C(=CC(N2)=O)O)NC1C=CC=CC=1F
計算された属性
- 精确分子量: 277.03212584g/mol
- 同位素质量: 277.03212584g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 406
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- XLogP3: 2.1
2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37158264-0.05g |
2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one |
696638-78-5 | 95.0% | 0.05g |
$1013.0 | 2025-03-18 | |
1PlusChem | 1P02AG21-50mg |
2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one |
696638-78-5 | 95% | 50mg |
$1314.00 | 2023-12-16 | |
Enamine | EN300-37158264-0.1g |
2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one |
696638-78-5 | 95.0% | 0.1g |
$1221.0 | 2025-03-18 | |
1PlusChem | 1P02AG21-100mg |
2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one |
696638-78-5 | 95% | 100mg |
$1571.00 | 2023-12-16 |
2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one 関連文献
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-oneに関する追加情報
2-[(2-Fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one: A Comprehensive Overview
The compound with CAS No. 696638-78-5, known as 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one, is a structurally complex heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule belongs to the class of thiazolo[4,5-b]pyridinones, which are known for their diverse biological activities and potential therapeutic applications. The long-tail keyword for this compound could be "thiazolo[4,5-b]pyridinone derivatives with fluorophenyl substituents," reflecting its unique structural features and functional groups.
The molecular structure of 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one is characterized by a fused thiazole and pyridone ring system. The presence of a fluorophenyl group at the amino position and a hydroxyl group at the 7-position introduces significant steric and electronic effects, which are critical for its biological activity. Recent studies have highlighted the importance of these substituents in modulating the compound's interactions with biological targets, such as enzymes and receptors.
One of the most notable aspects of this compound is its potential as a drug candidate in the pharmaceutical industry. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, making it a promising lead for anti-inflammatory agents. Additionally, its role as a modulator of cellular signaling pathways has been investigated in various disease models, including cancer and neurodegenerative disorders.
Recent advancements in synthetic chemistry have enabled more efficient routes to prepare 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one. For instance, microwave-assisted synthesis has been employed to optimize reaction conditions and improve yields. These methods not only enhance the scalability of production but also reduce environmental impact by minimizing waste and energy consumption.
The pharmacokinetic properties of this compound have been extensively studied to evaluate its suitability as an oral or parenteral drug delivery agent. Studies indicate that it exhibits moderate bioavailability and favorable pharmacokinetic profiles in preclinical models. However, further research is required to assess its safety profile and potential for human use.
In conclusion, 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one represents a compelling example of how structural diversity in heterocyclic compounds can lead to novel therapeutic agents. Its unique combination of chemical properties and biological activity positions it as a valuable tool in drug discovery research.
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